Coumarin Suberoylanilide Hydroxamic Acid
Coumarin Suberoylanilide Hydroxamic Acid
Suberoylanilide hydroxamic acid (SAHA) is a class I and class II histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. coumarin-Suberoylanilide hydroxamic acid (c-SAHA) is a SAHA derivative where the anilino “cap” group is replaced by 7-amino-4-methylcoumarin to produce a fluorescent probe that competitively binds HDAC. The fluorescence excitation and emission maxima of free c-SAHA is 325 and 400 nm, respectively and is quenched by 50% when bound to HDAC8. This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes and is well-suited for high-throughput screening.
Brand Name:
Vulcanchem
CAS No.:
1260635-77-5
VCID:
VC0120812
InChI:
InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
Molecular Formula:
C18H22N2O5
Molecular Weight:
346.383
Coumarin Suberoylanilide Hydroxamic Acid
CAS No.: 1260635-77-5
Reference Standards
VCID: VC0120812
Molecular Formula: C18H22N2O5
Molecular Weight: 346.383
CAS No. | 1260635-77-5 |
---|---|
Product Name | Coumarin Suberoylanilide Hydroxamic Acid |
Molecular Formula | C18H22N2O5 |
Molecular Weight | 346.383 |
IUPAC Name | N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |
Standard InChI | InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |
Standard InChIKey | YSRCADVJNRJJAV-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |
Appearance | Assay:≥98%A crystalline solid |
Description | Suberoylanilide hydroxamic acid (SAHA) is a class I and class II histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. coumarin-Suberoylanilide hydroxamic acid (c-SAHA) is a SAHA derivative where the anilino “cap” group is replaced by 7-amino-4-methylcoumarin to produce a fluorescent probe that competitively binds HDAC. The fluorescence excitation and emission maxima of free c-SAHA is 325 and 400 nm, respectively and is quenched by 50% when bound to HDAC8. This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes and is well-suited for high-throughput screening. |
Synonyms | N1-Hydroxy-N8-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide; Coumarin-SAHA; |
PubChem Compound | 53393956 |
Last Modified | Nov 11 2021 |
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